molecular formula C18H14N2O5 B2541358 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide CAS No. 922066-29-3

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Cat. No.: B2541358
CAS No.: 922066-29-3
M. Wt: 338.319
InChI Key: MEYIWEFBBVSPDF-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a synthetic chemical reagent designed for research and development applications. This compound features a benzodioxole scaffold, a structure recognized in the development of novel plant growth regulators. Compounds incorporating the benzodioxole moiety have been identified as potent auxin receptor agonists that can significantly promote primary root growth in plants, showing potential as scaffolds for new agrochemicals . The molecule is also engineered with a 2-methyl-1,3-dioxoisoindolinyl (phthalimide) acetamide component. This structural group is of significant interest in medicinal chemistry, as derivatives have been designed and synthesized for evaluation as anticancer agents, with mechanisms of action that can include the induction of apoptosis . As a hybrid molecule combining these two pharmacologically active fragments, this acetamide derivative is a valuable building block for chemical biology and drug discovery efforts. It is suited for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and the exploration of new biologically active compounds . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-20-17(22)11-3-2-4-12(16(11)18(20)23)19-15(21)8-10-5-6-13-14(7-10)25-9-24-13/h2-7H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYIWEFBBVSPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The isoindolinone structure can be reduced to form the corresponding amine.

    Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced isoindolinone derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acetamide Derivatives

Table 1: Key Acetamide Derivatives with Benzo[d][1,3]dioxol Moieties

Compound Name Substituent (N-linked) Key Features Reference
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) 4-Methoxyphenyl Enhanced solubility due to polar methoxy group; Rf = 0.30 (hexane/EtOAc)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorophenyl)-2-oxoacetamide (4q) 4-Fluorophenyl Electron-withdrawing F may improve metabolic stability; Rf = 0.30
2-(Benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)-2-oxoacetamide (4s) tert-Butyl Increased steric bulk; potential for prolonged half-life
Target Compound 2-Methyl-1,3-dioxoisoindolin-4-yl Rigid isoindolin core; methyl group enhances lipophilicity N/A

Analysis :

  • The target compound’s isoindolin group distinguishes it from simpler aryl substituents (e.g., 4p, 4q). The dioxoisoindolin core introduces conformational rigidity, which may improve target binding specificity compared to flexible alkyl or aryl groups .

Analysis :

  • The target compound’s synthesis likely involves coupling an isoindolin-4-amine with a benzo[d][1,3]dioxol-5-yl acetyl chloride or via HCTU/EDC-mediated amidation, similar to and .
  • Silver-catalyzed methods () offer higher yields (60-75%) compared to HCTU-mediated routes (25% in ), suggesting scalability advantages for analogues .

Table 3: Property Comparison

Compound clogP (est.) Solubility (aq.) Biological Activity (Reported) Reference
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (4p) 1.8 Moderate Not reported; structural similarity to α-ketoamides
N-(2-morpholinoethyl)acetamide () 0.5 High Antagonist activity (IC₅₀ ~10 µM)
N-(2-(pyridin-4-yl)phenethyl)acetamide (10p, ) 2.1 Low Cytoprotective (EC₅₀ ~5 µM)
Target Compound 2.5 Low Hypothesized: CNS-targeted activity N/A

Analysis :

  • The target compound’s higher clogP (2.5) suggests lower aqueous solubility than morpholino derivatives () but better membrane permeability than polar analogues .
  • Structural analogues in and exhibit micromolar bioactivity, suggesting the target compound may share similar efficacy in CNS or cytoprotective applications .

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with isoindolinone structures. The general synthetic pathway includes:

  • Formation of the dioxole ring : Utilizing starting materials that contain the benzo[d][1,3]dioxole moiety.
  • Coupling with isoindolinone : This step often employs acylation techniques to attach the isoindolinone to the dioxole structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:

  • In vitro studies : A derivative of benzo[d][1,3]dioxole showed significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer), with IC50 values ranging from 1.54 µM to 4.52 µM. These values indicate a higher potency compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanisms of Action : The anticancer mechanisms were explored through various assays:
    • EGFR Inhibition : The compound demonstrated inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
    • Apoptosis Induction : Annexin V-FITC assays indicated that treatment with these compounds led to increased apoptosis in cancer cells.
    • Cell Cycle Arrest : Flow cytometry analyses revealed that these compounds could induce cell cycle arrest at specific phases, contributing to their antiproliferative effects .

Other Biological Activities

In addition to anticancer properties, derivatives containing the benzo[d][1,3]dioxole structure have been investigated for other biological activities:

  • Antioxidant Activity : Compounds derived from similar structures have shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Acetylcholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have documented the efficacy and safety profiles of compounds related to this compound:

  • Study on HepG2 Cells : A study reported that a related compound exhibited an IC50 value of 2.38 µM against HepG2 cells while showing minimal toxicity towards normal cells (IC50 > 150 µM), highlighting its selective cytotoxicity towards cancer cells .
  • Molecular Docking Studies : These studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, further supporting their potential as therapeutic agents .

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